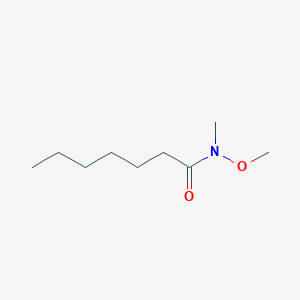

N-Methoxy-N-methylheptanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBIAROJONVPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545702 | |

| Record name | N-Methoxy-N-methylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104863-66-3 | |

| Record name | N-Methoxy-N-methylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methoxy N Methylheptanamide and Analogous N Methoxy N Methyl Amides

Acyl Chloride-Mediated Approaches

The reaction of acyl chlorides with N,O-dimethylhydroxylamine or its hydrochloride salt is a primary method for synthesizing N-methoxy-N-methyl amides. This approach often involves the use of a base to neutralize the hydrochloric acid generated during the reaction.

Reaction of Heptanoyl Chloride with N-Methoxymethylamine

The synthesis of N-Methoxy-N-methylheptanamide can be achieved through the reaction of heptanoyl chloride with N-methoxymethylamine. evitachem.comgoogleapis.com This reaction is a specific example of the general method for preparing Weinreb amides from acyl chlorides. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758) at room temperature. evitachem.com The base is crucial for deprotonating the N,O-dimethylhydroxylamine hydrochloride to its reactive free base form.

Base-Assisted Amide Formation Techniques

Base-assisted methods are fundamental in the synthesis of N-methoxy-N-methyl amides from acyl chlorides. The choice of base and reaction conditions can influence the yield and purity of the product. Common bases include triethylamine and diisopropylethylamine. evitachem.com The reaction is typically performed at temperatures ranging from 0°C to ambient temperature. For instance, N,O-dimethylhydroxylamine hydrochloride is suspended in a solvent like dichloromethane at 0°C, and a base such as triethylamine is added to form the reactive free amine, to which the acyl chloride is then introduced.

Carboxylic Acid Activation Strategies

Direct conversion of carboxylic acids to N-methoxy-N-methyl amides requires the use of coupling agents to activate the carboxylic acid. Several one-pot methods have been developed to streamline this process.

One-Pot Synthesis via N,N′-Carbonyldiimidazole (CDI) and N,O-Dimethylhydroxylamine Hydrochloride

N,N′-Carbonyldiimidazole (CDI) is an effective activating agent for the synthesis of Weinreb amides from carboxylic acids. researchgate.netsemanticscholar.orgresearchgate.net In this one-pot method, the carboxylic acid is first treated with CDI to form an acylimidazole intermediate. semanticscholar.orgchemspider.com This intermediate then reacts with N,O-dimethylhydroxylamine hydrochloride, often in the presence of a base like N-methylmorpholine, to yield the desired N-methoxy-N-methyl amide. semanticscholar.org This method is advantageous as it often proceeds under mild conditions and allows for simple workup procedures. semanticscholar.orgchemspider.com The reaction is typically carried out in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). semanticscholar.orgresearchgate.net

Table 1: Examples of Weinreb Amide Synthesis using CDI researchgate.net

| Protected Amino Acid | Yield (%) |

|---|---|

| N-Fmoc-L-Phe | 89 |

| N-Fmoc-L-Ala | 85 |

| N-Fmoc-L-Val | 83 |

Utilizing 2-Chloro-1-methylpyridinium Iodide as a Coupling Agent

2-Chloro-1-methylpyridinium iodide, also known as the Mukaiyama reagent, is another effective coupling agent for the synthesis of N-methoxy-N-methylamides from carboxylic acids. tandfonline.comtandfonline.com This method provides high yields and is notable for proceeding without racemization when chiral carboxylic acids are used. tandfonline.comtandfonline.com The reaction typically involves treating the carboxylic acid with the coupling reagent and N,O-dimethylhydroxylamine hydrochloride in the presence of a base like triethylamine. tandfonline.com While effective, this reagent can be more expensive than other coupling agents. tandfonline.com

Conversion of Hindered Carboxylic Acids using Methanesulfonyl Chloride

Sterically hindered carboxylic acids, which can be challenging to convert to amides using other methods, can be efficiently transformed into N-methoxy-N-methyl amides using methanesulfonyl chloride. organic-chemistry.orgnih.govorganic-chemistry.org This method involves the formation of a mixed anhydride (B1165640) of methanesulfonic acid, which activates the carboxylic acid for amide formation. organic-chemistry.org The reaction is typically carried out using methanesulfonyl chloride, triethylamine, and N,O-dimethylhydroxylamine, with yields ranging from 59% to 88%. nih.govorganic-chemistry.org A notable byproduct, N-methoxy-N-methylmethanesulfonamide, can be removed under vacuum. organic-chemistry.orgnih.govorganic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methoxy-N-methyl amides (Weinreb amides) |

| Heptanoyl chloride |

| N,O-Dimethylhydroxylamine |

| N,O-Dimethylhydroxylamine hydrochloride |

| Triethylamine |

| Diisopropylethylamine |

| Dichloromethane |

| N,N′-Carbonyldiimidazole (CDI) |

| N-methylmorpholine |

| Tetrahydrofuran (THF) |

| N-Fmoc-L-Phe |

| N-Fmoc-L-Ala |

| N-Fmoc-L-Val |

| 2-Chloro-1-methylpyridinium iodide |

| Methanesulfonyl chloride |

Activation via Alkyl Chloroformates or Phosphonate (B1237965) Reagents

The conversion of carboxylic acids into N-methoxy-N-methyl amides can be efficiently achieved through the formation of activated esters using alkyl chloroformates or phosphonate reagents. researchgate.netx-mol.com This two-step, one-pot procedure involves the initial reaction of a carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, to generate a mixed anhydride. Subsequent treatment of this activated intermediate with N,O-dimethylhydroxylamine hydrochloride in the presence of a base yields the desired N-methoxy-N-methyl amide. koreascience.kr While effective, a notable drawback of using isobutyl chloroformate can be the difficulty in removing the resulting isobutyl alcohol from the reaction mixture. koreascience.kr

Alternatively, phosphonate-based coupling reagents offer another avenue for the synthesis of Weinreb amides. researchgate.netx-mol.com For instance, diethyl phosphorocyanidate can be employed to activate the carboxylic acid, facilitating its condensation with N,O-dimethylhydroxylamine. koreascience.kr Phosphonate reagents are also utilized in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated N-methoxy-N-methyl amides. chemrxiv.orgtcichemicals.com

A variety of phosphonate-type reagents have been developed for this purpose. For example, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate reacts with aldehydes and ketones to yield the corresponding E-α,β-unsaturated Weinreb amides. tcichemicals.com In contrast, diphenyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is used for Z-selective olefination reactions. tcichemicals.com

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of N-methoxy-N-methyl amides, offering high efficiency and broad functional group tolerance. nih.gov

Palladium-Catalyzed Coupling Reactions with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions provide a direct route to Weinreb amides. One such method involves the coupling of N-methoxy-N-methylcarbamoyl chloride with organometallic reagents like organostannanes or Grignard reagents. evitachem.comunito.it Another approach utilizes organoboronic acids as the coupling partner. tcichemicals.comacs.orgnih.gov This protocol has proven effective for the synthesis of both Weinreb benzamides and α,β-unsaturated Weinreb amides. acs.orgnih.gov The reaction can also be successfully applied to potassium organotrifluoroborates. acs.orgnih.gov

Oxidative Amidation of Benzyl (B1604629) Alcohols

The direct conversion of benzyl alcohols to N-methoxy-N-methyl amides can be accomplished through oxidative amidation. researchgate.netx-mol.com While some methods employ visible-light photoredox catalysis for the amidation of benzylic alcohols, these often require specific photocatalysts and oxidants. nih.govacs.orgacs.org For instance, a reported method uses an iridium-based catalyst with CCl3Br as a stoichiometric oxidant for the direct amidation of aldehydes, which are themselves derived from the oxidation of alcohols. acs.orgacs.org Another approach involves a copper-catalyzed oxidative amidation of benzyl alcohol to form the corresponding Weinreb amide. thieme-connect.de

Palladium-Catalyzed Aminocarbonylation of Organoboronic Acids or Aryl Halides

Palladium-catalyzed aminocarbonylation represents a versatile and widely used method for the synthesis of Weinreb amides from organoboronic acids or aryl halides. researchgate.netx-mol.comnih.gov This reaction typically involves the use of carbon monoxide, which can be supplied from various sources, including molybdenum hexacarbonyl (Mo(CO)6) or tungsten hexacarbonyl (W(CO)6), particularly in microwave-assisted syntheses. orientjchem.org

The aminocarbonylation of aryl halides, such as aryl bromides and iodides, with N,O-dimethylhydroxylamine hydrochloride can be carried out at atmospheric pressure using a palladium catalyst and a suitable ligand, like Xantphos. orientjchem.orgnih.gov This method is applicable to a wide range of electron-deficient, -neutral, and -rich aryl bromides. organic-chemistry.org Furthermore, lactam-, lactone-, and thiolactone-derived triflates can be directly transformed into N-methoxy-N-methyl amides via palladium-catalyzed aminocarbonylation at room temperature and atmospheric CO pressure. acs.org

A simple and efficient protocol for the aminocarbonylation of aryl iodides utilizes a palladium acetate/DABCO catalytic system, which is notable for being phosphine-free. orientjchem.org The reaction of organoboronic acids with N-methoxy-N-methylcarbamoyl chloride under palladium catalysis also provides a straightforward route to Weinreb amides. acs.orgresearchgate.net

Advanced Synthetic Considerations and Process Optimization

Control of Reaction Temperature in Amide Coupling

The temperature of the reaction is a critical parameter that can significantly influence the yield and selectivity of Weinreb amide synthesis. numberanalytics.com In the acylation of N,O-dimethylhydroxylamine hydrochloride with acyl chlorides, the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at ambient temperature.

In palladium-catalyzed aminocarbonylation reactions, the temperature can vary depending on the specific substrates and catalytic system. While some protocols for aryl bromides require elevated temperatures (80–120 °C), the aminocarbonylation of highly reactive triflates can proceed efficiently at room temperature. unito.itnih.gov The stability of the chelated tetrahedral intermediate formed during the reaction of Weinreb amides with organometallic reagents is also temperature-dependent, generally requiring low temperatures to prevent decomposition. wikipedia.org However, studies have shown that in some cases, such as the arylation of Weinreb amides with functionalized Grignard reagents, the reaction can be successful even at higher temperatures, indicating a high stability of the metal-chelated intermediate. rsc.org

In the context of the Horner-Wadsworth-Emmons reaction for synthesizing α,β-unsaturated Weinreb amides, temperature plays a crucial role in selectivity. For instance, in reactions involving magnesium cations, the (E)-selectivity was found to be largely independent of temperature, whereas with other cations, temperature had a more pronounced effect. acs.org

Influence of Solvent Selection on Reaction Efficiency

The choice of solvent significantly impacts the efficiency of Weinreb amide synthesis. The ideal solvent should facilitate the dissolution of reactants and reagents while minimizing side reactions. Dichloromethane (CH2Cl2) and toluene (B28343) are commonly employed solvents in the synthesis of Weinreb amides. organic-chemistry.orgtandfonline.com

In a study optimizing the synthesis of Weinreb amides from carboxylic acids, dichloromethane (CH2Cl2) was found to be more efficient than other screened solvents like tetrahydrofuran (THF), acetonitrile (B52724), and dioxane. tandfonline.com The use of CH2Cl2 in combination with diisopropylethylamine (DIPEA) as a base resulted in a 93% yield of the desired Weinreb amide in just 20 minutes. tandfonline.com This highlights the critical role of the solvent in achieving high reaction rates and yields.

Another common method involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like triethylamine. This reaction is often carried out in anhydrous dichloromethane at low temperatures to control the exothermic reaction and prevent side product formation. The solubility of the starting materials and the stability of the intermediates in the chosen solvent are crucial for the success of the synthesis.

The Horner-Wadsworth-Emmons (HWE) reaction, a method to form carbon-carbon double bonds, can also be adapted for Weinreb amide synthesis. Investigations into this reaction have explored the effects of various solvents to enhance selectivity and yield. acs.org

| Solvent | Base | Yield (%) | Reference |

| Dichloromethane (CH2Cl2) | DIPEA | 93 | tandfonline.com |

| Tetrahydrofuran (THF) | DIPEA | Lower than CH2Cl2 | tandfonline.com |

| Acetonitrile | DIPEA | Lower than CH2Cl2 | tandfonline.com |

| Dioxane | DIPEA | Lower than CH2Cl2 | tandfonline.com |

| This table is based on data from a study optimizing Weinreb amide synthesis, demonstrating the superior efficiency of dichloromethane as a solvent in this specific reaction. |

Catalyst Loading and Activity in Catalytic Pathways

Catalytic methods offer a more sustainable and efficient alternative to stoichiometric reagents for Weinreb amide synthesis. The loading and activity of the catalyst are critical parameters that directly influence the reaction's outcome.

Palladium-catalyzed aminocarbonylation of aryl halides is a powerful method for preparing Weinreb amides. sci-hub.se In one study, a catalyst loading of 5 mol% of Pd(OAc)2 with DABCO as a ligand was found to be optimal for the aminocarbonylation of aryl iodides, achieving excellent yields. sci-hub.se Decreasing the catalyst loading to 2 mol% or 1 mol% resulted in a significant reduction in yield to 77% and 65%, respectively. sci-hub.se This demonstrates a clear correlation between catalyst loading and reaction efficiency.

In another example, the direct transformation of lactam-, lactone-, and thiolactone-derived triflates into Weinreb amides was achieved using a palladium catalyst with Xantphos as a ligand. acs.orgunito.it This carbonylative coupling could be efficiently performed with a low catalyst loading of 2%. acs.orgunito.it

The synthesis of N-protected serine- and threonine-derived Weinreb amides has been accomplished using a diboronic acid anhydride catalyst. thieme-connect.com A high product yield of 84% was maintained even when the catalyst loading was reduced to 1.0 mol%. However, a further decrease to 0.5 mol% of the catalyst led to a slight drop in yield to 70%. thieme-connect.com In the absence of the catalyst, the reaction barely proceeded, highlighting the catalyst's essential role. thieme-connect.com For more sterically hindered substrates like N-Boc-threonine, a higher catalyst loading of 5.0 mol% was necessary to achieve satisfactory yields of 89-90%. thieme-connect.com

Copper nanoparticles supported on zeolite Y have also been shown to be efficient catalysts for amide bond formation under mild, ligand- and base-free conditions. core.ac.uk

| Catalyst System | Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |

| Pd(OAc)2/DABCO | Aryl Iodide | 5 | Excellent | sci-hub.se |

| Pd(OAc)2/DABCO | Aryl Iodide | 2 | 77 | sci-hub.se |

| Pd(OAc)2/DABCO | Aryl Iodide | 1 | 65 | sci-hub.se |

| Diboronic Acid Anhydride | N-Boc-Serine | 1.0 | 84 | thieme-connect.com |

| Diboronic Acid Anhydride | N-Boc-Serine | 0.5 | 70 | thieme-connect.com |

| Diboronic Acid Anhydride | N-Boc-Threonine | 5.0 | 89-90 | thieme-connect.com |

| This table illustrates the relationship between catalyst loading and yield for different catalytic systems used in Weinreb amide synthesis. |

Continuous Flow System Applications in Weinreb Amide Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of Weinreb amides, offering advantages such as improved safety, scalability, and reaction control. nih.govmdpi.comnumberanalytics.com Flow systems can facilitate reactions that are difficult or hazardous to conduct in traditional batch reactors.

One application involves the photolysis of α-diazo N-methoxy-N-methyl (Weinreb) β-ketoamides to produce enantiomerically pure β-lactams. A continuous-flow photochemical reactor, constructed from inexpensive laboratory equipment, significantly expedites reaction times and is amenable to scale-up. nih.gov

Flow chemistry has also been employed in the synthesis of ketones from Weinreb amides. mdpi.com For instance, the addition of a Grignard reagent to a Weinreb amide in a continuous process provided 40 grams of the ketone product in an excellent yield of 97% in only 6 hours. mdpi.com This demonstrates the efficiency and scalability of flow systems for such transformations. The use of a back-pressure regulator allowed for the safe handling of the corrosive Grignard reagent at elevated temperatures. mdpi.com

Furthermore, a continuous flow system was developed for the generation of a soluble organosodium compound and its subsequent reaction with various Weinreb amides to produce ketones in high yields. acs.org This method proved to be a viable alternative to batch reactions.

The synthesis of amides can also be achieved through a continuous-flow Ritter reaction, catalyzed by a reusable solid acid catalyst. This system allows for short reaction times and maintains catalyst activity for several weeks, offering a scalable and environmentally sustainable approach. acs.org

Waste Minimization and Catalyst Recycling Strategies

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for Weinreb amides by minimizing waste and enabling catalyst recycling. rsc.orgnumberanalytics.com

One strategy involves a one-pot synthesis of amides where the entire reaction mixture, including the catalyst, solvent, and unreacted starting materials, is recovered and reused in subsequent cycles. rsc.org The product is precipitated out, allowing for a continuous operation protocol that significantly reduces waste. rsc.org

The use of heterogeneous catalysts is another key approach to sustainable amide synthesis. Copper nanoparticles supported on zeolite Y (CuNPs/ZY) have been successfully used as a recyclable catalyst for amide bond formation. core.ac.uk The CuNPs/ZY catalyst was reused in ten reaction cycles without any pre-treatment, demonstrating its high stability and reusability. core.ac.uk Similarly, a nanostructured niobium pentoxide (Nb2O5) material has been employed as a recyclable catalyst for the aminolysis of PET waste into a valuable amide monomer, showing good reusability for up to five cycles. rsc.org

In another example, a reusable solid acid catalyst, m-phenolsulfonic acid-formaldehyde resin, was used in a continuous-flow system for amide synthesis, maintaining its catalytic activity for an extended period. acs.org The development of such recyclable catalytic systems is crucial for reducing the environmental impact and cost of chemical processes. The careful design of experimental procedures can also allow for the recycling of reagents, such as the sparteine (B1682161) and N,O-dimethylhydroxylamine used in the synthesis of chiral ketones from Weinreb amides, further improving the sustainability of the process. thieme-connect.com

Chemical Reactivity and Transformation Pathways of N Methoxy N Methylheptanamide

Oxidative Transformations

The amide functionality of N-Methoxy-N-methylheptanamide can undergo oxidation, leading to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry.

Conversion to Carboxylic Acids using Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Strong oxidizing agents can convert this compound into heptanoic acid. While specific studies on the heptanamide (B1606996) derivative are not extensively detailed, the reactivity is analogous to other N-methoxy-N-methylamides, such as the hexanamide (B146200) homologue, which can be oxidized to its corresponding carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). evitachem.com The reaction involves the cleavage of the amide bond under oxidative conditions. Potassium permanganate, a powerful oxidant, is effective for this type of transformation, particularly in aqueous solutions. researchgate.netmasterorganicchemistry.com

Table 1: Oxidative Transformation of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Heptanoic Acid |

| This compound | Chromium Trioxide (CrO₃) | Heptanoic Acid |

Reductive Transformations

The reduction of Weinreb amides is a well-established method for the synthesis of other important functional groups, notably primary amines and aldehydes.

Conversion to Primary Amines via Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

This compound can be reduced to the corresponding primary amine, heptylamine. Powerful reducing agents are required for this transformation due to the stability of the amide group. Lithium aluminum hydride (LiAlH₄) is a potent and common reagent for the reduction of amides to amines. harvard.edumasterorganicchemistry.com The reaction proceeds through the complete reduction of the carbonyl group. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides under standard conditions, though its reactivity can be enhanced with certain additives. evitachem.comharvard.edu The use of LiAlH₄ will typically reduce the Weinreb amide to the corresponding amine. masterorganicchemistry.com

Table 2: Reductive Transformation of this compound

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Heptylamine |

Nucleophilic Substitution Reactions

The amide bond in this compound is susceptible to cleavage by nucleophiles, a reaction characteristic of carboxylic acid derivatives.

Replacement of the Methoxy (B1213986) Group by External Nucleophiles (e.g., Hydroxide (B78521) Ions, Amines)

This compound can undergo nucleophilic acyl substitution, where the N-methoxy-N-methylamine moiety acts as a leaving group. Under hydrolytic conditions, such as in the presence of hydroxide ions (OH⁻) in an aqueous solution, the amide bond is cleaved to yield the heptanoate (B1214049) salt and N,O-dimethylhydroxylamine. This reaction is essentially the reverse of the amide's formation. Similarly, reaction with other amines can lead to a transamidation, forming a different amide, although this is less common than reactions involving organometallic reagents. evitachem.com

Derivatization and Functional Group Interconversions

One of the most significant applications of this compound in organic synthesis is its use as a precursor for ketones and aldehydes. orientjchem.orgevitachem.com This reactivity has made Weinreb amides a cornerstone in the construction of complex molecules. numberanalytics.comwisc.edu

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), is a highly efficient method for synthesizing ketones. wisc.eduorganic-chemistry.org A key feature of this reaction is the formation of a stable, chelated tetrahedral intermediate. wisc.eduunion.edu This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. union.edu This stability prevents the common problem of over-addition of the organometallic reagent to form a tertiary alcohol, which often occurs when using other carboxylic acid derivatives like esters or acid chlorides. wisc.eduorganic-chemistry.org

Furthermore, this compound can be selectively reduced to the corresponding aldehyde. wisc.eduresearchgate.net This is typically achieved using less reactive hydride reagents under controlled conditions. The stable intermediate prevents over-reduction to the alcohol, allowing for the isolation of the aldehyde product. orientjchem.orgharvard.edu This dual reactivity—forming ketones with organometallics and aldehydes with specific hydrides—makes this compound a valuable and versatile tool for functional group interconversions. wisc.edursc.org

Table 3: Key Derivatization Reactions

| Reagent Type | Specific Reagent Example | Product | Reaction Name |

|---|---|---|---|

| Organometallic Reagent | Grignard Reagent (e.g., CH₃MgBr) | Ketone (e.g., Octan-2-one) | Weinreb Ketone Synthesis |

| Organometallic Reagent | Organolithium Reagent (e.g., n-BuLi) | Ketone (e.g., Undecan-5-one) | Weinreb Ketone Synthesis |

| Hydride Reagent | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (Heptanal) | Weinreb Aldehyde Synthesis |

Synthesis of Modified this compound Derivatives

The structure of this compound can be conceptually modified in two main ways: by altering the heptanoyl alkyl chain or by transforming the Weinreb amide functional group itself. The latter is a more common strategy, as the primary utility of Weinreb amides is their controlled conversion into aldehydes and ketones. wisc.edu

The reaction of N-methoxy-N-methylamides with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) is a cornerstone of their application. wisc.edu This transformation pathway leads to the synthesis of ketones in high yields. The reaction proceeds through a stable metal-chelated intermediate that is resistant to further nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts. wisc.edu This method is highly versatile and accommodates a wide range of organometallic reagents and Weinreb amide substrates.

Another key transformation is the reduction of the Weinreb amide to form an aldehyde. This can be achieved using various hydride reagents. wisc.edu Like the reaction with organometallics, this reduction stops at the aldehyde stage due to the stability of the intermediate.

While direct modifications to the alkyl chain of this compound are less commonly documented, derivatives can be synthesized by starting with a modified carboxylic acid and then forming the Weinreb amide. For example, a halogenated derivative such as 5-Chloro-N-Methoxy-N-Methylpentanamide can be used in specialized syntheses that require halogenated intermediates. The electron-withdrawing nature of the chlorine atom in this analog increases the electrophilicity of the carbonyl carbon, enhancing its reactivity in nucleophilic substitutions.

The following table, based on the seminal work by Nahm and Weinreb, illustrates the conversion of various N-methoxy-N-methylamides into ketones, demonstrating a primary transformation pathway for this class of compounds.

Table 1: Synthesis of Ketones from N-Methoxy-N-methylamides

| Amide Substrate | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 92 |

| N-Methoxy-N-methylbenzamide | n-Butyllithium | Valerophenone | 87 |

| N-Methoxy-N-methyl-2-furoamide | Phenyllithium | 2-Benzoylfuran | 78 |

| N-Methoxy-N-methylcinnamamide | Methylmagnesium iodide | 4-Phenyl-3-buten-2-one | 94 |

| N-Methoxy-N-methyl-β-phenylpropionamide | Isopropylmagnesium chloride | 4-Phenyl-2-methyl-3-pentanone | 95 |

| N-Methoxy-N-methyl-p-toluamide | Phenyllithium | 4-Methylbenzophenone | 96 |

This table is adapted from research findings on the reaction of Weinreb amides with organometallic reagents. wisc.edu

Formation of Hydroxamic Acids from Carboxylic Acids

Hydroxamic acids are a class of compounds with the functional group R-C(=O)N(R')OH. They can be synthesized directly from carboxylic acids through various methods. This transformation is relevant as N-methoxy-N-methylamides (Weinreb amides) are themselves prepared from carboxylic acids, and similar coupling methods can be employed. organic-chemistry.orgorganic-chemistry.org

Several modern synthetic methods allow for the efficient one-pot conversion of carboxylic acids to hydroxamic acids and Weinreb amides. organic-chemistry.orgresearchgate.net These methods often rely on activating the carboxylic acid with a coupling agent, followed by reaction with the appropriate hydroxylamine (B1172632) derivative. researchgate.net For instance, N,O-dimethylhydroxylamine hydrochloride is used for synthesizing Weinreb amides, while hydroxylamine hydrochloride can be used for synthesizing hydroxamic acids. organic-chemistry.orgresearchgate.net

A variety of coupling reagents can facilitate this transformation. Common examples include:

Triazine Derivatives : Reagents like 2-chloro-4,6-dimethoxy evitachem.comwisc.eduorganic-chemistry.orgtriazine (CDMT) have been used to form an activated ester from a carboxylic acid, which then reacts with a hydroxylamine derivative to yield the hydroxamate. organic-chemistry.org

Carbodiimides : N,N′-carbonyldiimidazole (CDI) is an effective coupling agent for treating Nα-protected amino acids to yield the corresponding Weinreb amides or other amide derivatives. researchgate.net

Phosphonate (B1237965) Reagents : 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P) is another promoter for the synthesis of hydroxamic acids from carboxylic acids. organic-chemistry.org

Sulfonyl Derivatives : Methanesulfonyl chloride can be used to convert even sterically hindered carboxylic acids into N-methoxy-N-methyl amides. nih.gov Similarly, reagents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) promote the formation of hydroxamic acids from carboxylic acids. organic-chemistry.org

These reactions are valued for their high yields and tolerance of various functional groups, often proceeding without racemization for chiral carboxylic acids. organic-chemistry.orgresearchgate.net

The following table summarizes several reagents used for the synthesis of hydroxamic acids and Weinreb amides from carboxylic acids.

Table 2: Reagents for the Conversion of Carboxylic Acids to Hydroxamic Acids and Weinreb Amides

| Reagent | Target Product | Comments |

|---|---|---|

| 2-Chloro-4,6-dimethoxy evitachem.comwisc.eduorganic-chemistry.orgtriazine (CDMT) | Weinreb Amides & Hydroxamates | A convenient one-flask method that yields high-purity products. organic-chemistry.org |

| Methanesulfonyl Chloride / Triethylamine (B128534) | Weinreb Amides | Efficient for sterically hindered carboxylic acids; yields range from 59% to 88%. nih.gov |

| Phosphorus Trichloride | Weinreb Amides | Tolerates various functional groups and is suitable for large-scale production. organic-chemistry.org |

| Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) | Hydroxamic Acids | Compatible with common protecting groups and prevents racemization. organic-chemistry.org |

| 1-Propanephosphonic acid cyclic anhydride (T3P) | Hydroxamic Acids | Promotes the synthesis of hydroxamic acids from carboxylic acids. organic-chemistry.org |

Mechanistic Investigations of N Methoxy N Methyl Amide Reactions Non Biological Focus

Reaction Mechanisms Involving Organometallic Reagents

The reaction of N-methoxy-N-methyl amides, such as N-methoxy-N-methylheptanamide, with organometallic reagents like Grignard or organolithium reagents is a cornerstone of Weinreb ketone synthesis. wikipedia.orgwisc.edu The key to the success of this method lies in the formation of a stable intermediate that prevents the over-addition of the organometallic nucleophile. mychemblog.comorganic-chemistry.orgresearchgate.net

When an organometallic reagent adds to the carbonyl carbon of this compound, a tetrahedral intermediate is formed. wikipedia.orgorganicchemistrydata.org This intermediate is stabilized by chelation, where the metal cation (e.g., Mg²⁺ or Li⁺) is coordinated by both the newly formed anionic oxygen and the nitrogen-bound methoxy (B1213986) group, creating a stable five-membered ring. wikipedia.orgwisc.edumychemblog.com This chelated intermediate is notably stable at low temperatures and does not readily collapse to form a ketone until an aqueous workup is performed. wikipedia.orgorganicchemistrydata.org This stability is the primary reason why, unlike in reactions with other carboxylic acid derivatives, a second equivalent of the organometallic reagent does not add to the carbonyl, thus avoiding the formation of tertiary alcohols. wikipedia.orgwisc.eduorganic-chemistry.org The reaction is typically quenched with an acid, which protonates the intermediate, leading to its collapse and the formation of the desired ketone and N,O-dimethylhydroxylamine. wikipedia.org

Proton Transfer and Intermediate Formation in Amidation Reactions

The formation of this compound itself, an amidation reaction, involves critical steps of activation and nucleophilic attack. Typically, heptanoic acid or its derivative, like heptanoyl chloride, is reacted with N,O-dimethylhydroxylamine. wisc.edumychemblog.com When starting from the carboxylic acid, an activating agent is required to make the carbonyl carbon more electrophilic. Reagents like methanesulfonyl chloride can be used to form a mixed anhydride (B1165640), which is then susceptible to nucleophilic attack by the amine. organic-chemistry.org

In these amidation reactions, proton transfer is a key step. For instance, when using the hydrochloride salt of N,O-dimethylhydroxylamine, a base such as triethylamine (B128534) is added to deprotonate the amine, generating the free nucleophile required for the reaction. organic-chemistry.orgresearchgate.net The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide product with the elimination of a leaving group. The stability of the resulting N-methoxy-N-methyl amide is attributed to resonance stabilization within the amide group.

Recent studies have also explored alternative methods for amidation. For example, methyltrimethoxysilane (B3422404) has been used as a reagent for the direct amidation of carboxylic acids. acs.org In such cases, the proposed mechanism involves the nucleophilic attack of the amine on a carboxylate ligand of a catalyst, followed by a C-O bond cleavage facilitated by an intermediate proton transfer. acs.org

Stereochemical Control and Epimerization Avoidance

A significant advantage of using N-methoxy-N-methyl amides like this compound in synthesis is the preservation of stereochemical integrity. thieme-connect.com When the alkyl chain of the amide contains a stereocenter, particularly at the α-position to the carbonyl group, the reaction conditions can be controlled to prevent epimerization. organic-chemistry.org

The stability of the chelated tetrahedral intermediate formed during the reaction with organometallic reagents plays a crucial role here. wikipedia.org Because this intermediate is stable at low temperatures and the reaction is typically worked up under mild acidic conditions, the risk of enolization and subsequent loss of stereochemical information at the α-carbon is minimized. This allows for the synthesis of chiral ketones with high optical purity. thieme-connect.com Methods have been developed for the conversion of sterically hindered carboxylic acids to Weinreb amides that explicitly avoid epimerization of stereogenic centers. organic-chemistry.org This makes this compound a reliable choice for the synthesis of complex, stereochemically defined molecules.

Electronic and Steric Factors Governing Reactivity

The reactivity of this compound is a finely tuned balance of electronic and steric effects. The N-methoxy and N-methyl groups are critical to its unique reactivity profile.

Electronic Effects: The presence of the electronegative oxygen atom in the N-methoxy group influences the electronic properties of the amide. It reduces the electron-donating ability of the nitrogen atom into the carbonyl group compared to a typical dialkylamide, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. researchgate.netmdpi.com However, the lone pair on the methoxy oxygen can participate in chelation, which stabilizes the tetrahedral intermediate formed upon nucleophilic attack. wikipedia.org

Steric Effects: The N-methyl and N-methoxy groups also introduce steric hindrance around the nitrogen atom. This steric bulk can influence the conformation of the molecule and the approach of incoming nucleophiles. In the context of amidation to form the Weinreb amide, sterically hindered carboxylic acids can be successfully converted using specific reagents that activate the carboxyl group effectively. organic-chemistry.org The steric environment also plays a role in preventing over-addition of organometallic reagents, complementing the electronic stabilization of the chelated intermediate. wikipedia.orgorganic-chemistry.org

The interplay of these factors allows for the chemoselective reaction of this compound even in the presence of other electrophilic functional groups. researchgate.net

Advanced Applications of N Methoxy N Methylheptanamide in Organic Synthesis

Synthesis of Aldehydes and Ketones through Organometallic Reagent Addition

A primary and well-established application of N-Methoxy-N-methylheptanamide lies in its reaction with organometallic reagents, such as Grignard and organolithium reagents, to furnish ketones in high yields. nih.govdntb.gov.ua This transformation is highly efficient due to the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition, where a second equivalent of the organometallic reagent would typically react with the newly formed ketone to produce a tertiary alcohol. dntb.gov.ua

The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the this compound. The resulting tetrahedral intermediate is stabilized by chelation between the metal cation and the methoxy (B1213986) and carbonyl oxygen atoms. This stable intermediate collapses upon acidic workup to afford the corresponding ketone.

| Organometallic Reagent | Chemical Formula | Expected Ketone Product |

| Methylmagnesium bromide | CH₃MgBr | 2-Octanone |

| Vinyllithium | CH₂=CHLi | Hept-1-en-7-one |

| Phenyllithium | C₆H₅Li | Heptanophenone |

Similarly, this compound can be selectively reduced to the corresponding aldehyde, heptanal, using hydride-reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). The reaction proceeds through a similar chelated intermediate that, upon workup, yields the aldehyde without further reduction to the alcohol.

Role as a Key Intermediate in Complex Molecule Synthesis

The ability to introduce a heptanoyl group with controlled reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical and biological relevance.

While specific examples of this compound's direct use in the synthesis of marketed antiviral or antibiotic drugs are not prominently documented, its role as a precursor to functionalized ketones is significant. Ketones are common structural motifs in a vast array of pharmaceutical compounds. For instance, the introduction of a heptanoyl chain onto an aromatic or heterocyclic core, facilitated by this compound, can be a key step in the synthesis of novel bioactive molecules. The resulting ketone can then be further elaborated through various chemical transformations to build the final drug candidate. The principles of Weinreb amide chemistry are widely applied in the pharmaceutical industry for the construction of complex intermediates. nih.govnih.govmdpi.commdpi.com

The synthesis of natural products, often characterized by their intricate and highly functionalized structures, frequently relies on the precise and high-yielding formation of carbon-carbon bonds. nih.govmdpi.comnih.govsemanticscholar.org this compound can serve as a precursor to introduce a seven-carbon chain, a common substructure in various marine natural products and other biologically active compounds. The mild reaction conditions and high chemoselectivity associated with Weinreb amide chemistry make it suitable for use in complex synthetic sequences where sensitive functional groups must be preserved.

The total synthesis of complex natural products like 'upenamide, a marine alkaloid with a unique macrocyclic structure, presents significant synthetic challenges. While there is no direct report of this compound being used in the synthesis of 'upenamide itself, analogous Weinreb amides are instrumental in constructing key fragments of such complex molecules. The ability to form a ketone at a specific position within a synthetic intermediate is crucial for subsequent cyclization or functional group manipulation steps. In the context of 'upenamide, a Weinreb amide could hypothetically be employed to introduce one of the side chains or to form a carbonyl group that is later converted into another functionality present in the natural product's intricate framework.

Building Block for Advanced Materials

The reactivity of this compound also suggests its potential, though currently underexplored, as a building block for the synthesis of advanced materials.

In principle, this compound could be incorporated into polymer or dendrimer structures. chemrxiv.orgnih.govresearchgate.netmdpi.com For instance, if functionalized with a polymerizable group, it could be used as a monomer to introduce carbonyl functionalities along a polymer chain. These carbonyl groups could then serve as sites for further modification, cross-linking, or for imparting specific properties to the material.

Similarly, in dendrimer synthesis, this compound could be attached to the core or the branching units of a dendrimer. chemrxiv.orgnih.govresearchgate.netmdpi.com This would result in a dendrimer with a periphery of reactive carbonyl groups, which could be used for conjugating other molecules, such as drugs or imaging agents, to the dendrimer's surface. However, it is important to note that the scientific literature does not currently contain specific examples of this compound being utilized in these applications.

Specialized Synthetic Protocols

The robust nature of the N-methoxy-N-methyl amide functional group, commonly known as a Weinreb amide, makes this compound a valuable precursor in a variety of specialized synthetic protocols that extend beyond simple acylation reactions. These methods leverage the unique reactivity of the Weinreb amide to construct complex molecular architectures with high degrees of control and efficiency.

Application in Julia Olefination for α,β-Unsaturated Amides

The Julia-Kocienski olefination, a modification of the classical Julia olefination, provides a powerful method for the stereoselective synthesis of alkenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a heteroaryl sulfone with a carbonyl compound. In the context of N-methoxy-N-methyl amides, specialized reagents have been developed to allow for the direct synthesis of α,β-unsaturated Weinreb amides.

A key reagent in this transformation is N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide. This building block undergoes condensation with aldehydes and ketones to produce α-fluorovinyl Weinreb amides. researchgate.netnih.gov The reaction proceeds under mild conditions, often mediated by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH). researchgate.net The stereochemical outcome of the olefination can be influenced by the reaction conditions, with DBU-mediated reactions showing tunable E/Z selectivity, while NaH-mediated reactions often provide high Z-stereoselectivity. researchgate.net

The general mechanism of the Julia-Kocienski olefination involves the addition of a metalated sulfone to a carbonyl compound, forming a β-alkoxy sulfone intermediate. This intermediate undergoes a Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide to yield the desired alkene. alfa-chemistry.com The use of this protocol with Weinreb amide-containing sulfones provides a direct route to α,β-unsaturated amides, which are valuable intermediates in the synthesis of complex natural products and other biologically active molecules. alfa-chemistry.com

While direct examples employing this compound are not prevalent in the literature, the established reactivity of analogous α-sulfonyl Weinreb amides demonstrates the potential for its application in this methodology. The heptanoyl group would remain intact throughout the olefination sequence, affording the corresponding α,β-unsaturated N-methoxy-N-methyl amide.

Use in Asymmetric Reactions (e.g., Asymmetric Aldol (B89426) Reactions with Analogous Compounds)

N-methoxy-N-methyl amides, including analogs of this compound, play a significant role in asymmetric synthesis, particularly in reactions that establish new stereocenters. Chiral auxiliaries are frequently attached to the acyl group of a Weinreb amide to direct the stereochemical course of a reaction. rsc.org

In the context of aldol reactions, chiral oxazolidinones are commonly employed as auxiliaries. wikipedia.orgresearchgate.net An N-acyl oxazolidinone, which can be considered an analogous structure to a Weinreb amide in its application, can be enolized and then reacted with an aldehyde. The bulky substituents on the chiral auxiliary create a sterically hindered environment, forcing the incoming electrophile to approach from a specific face of the enolate. This results in a highly diastereoselective carbon-carbon bond formation. wikipedia.orgresearchgate.net After the reaction, the chiral auxiliary can be cleaved to reveal the chiral β-hydroxy carbonyl compound, and the auxiliary can often be recovered and reused. wikipedia.org

While the N-methoxy-N-methyl group itself is not chiral, the Weinreb amide functionality is amenable to the attachment of chiral auxiliaries at the α-position of the carbonyl group. The resulting chiral Weinreb amide can then undergo diastereoselective reactions. For example, the enolates of chiral α-substituted Weinreb amides can react with electrophiles, such as aldehydes in aldol-type additions, to afford products with high levels of stereocontrol. orientjchem.org The stereochemical outcome is dictated by the pre-existing stereocenter on the Weinreb amide, which directs the facial selectivity of the reaction.

Conversion to Trifluoromethylketones

The synthesis of trifluoromethylketones (TFMKs) is of significant interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group. A novel and efficient method for the preparation of TFMKs involves the direct reaction of Weinreb amides with a nucleophilic trifluoromethylating agent. rsc.org

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMS-CF₃), is a widely used source of the trifluoromethyl anion (CF₃⁻). rsc.orgresearchgate.netsigmaaldrich.com In a key development, it was demonstrated that Weinreb amides react cleanly with TMS-CF₃ in the presence of a fluoride (B91410) source (such as tetrabutylammonium (B224687) fluoride, TBAF) to afford the corresponding trifluoromethylketones. rsc.orgsemanticscholar.org This transformation is significant as it represents a rare example of a constructive reaction of the Ruppert-Prakash reagent with an amide functionality. rsc.org

The proposed mechanism involves the activation of TMS-CF₃ by the fluoride initiator to generate a hypervalent silicon species that delivers the CF₃ nucleophile to the electrophilic carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stable due to chelation by the N-methoxy-N-methyl group, which prevents over-addition of the trifluoromethyl anion. wikipedia.org Subsequent acidic workup leads to the collapse of this intermediate and formation of the desired trifluoromethylketone.

This methodology allows for the synthesis of TFMKs without the risk of forming the corresponding trifluoromethylated alcohol, a common side product in reactions with other carbonyl compounds. rsc.org Applying this protocol to this compound would provide a direct route to 1,1,1-trifluoronon-2-one.

| Reagent | Product | Key Features |

| This compound & TMS-CF₃/TBAF | 1,1,1-trifluoronon-2-one | Direct conversion to TFMK, avoids over-addition products. rsc.orgsemanticscholar.org |

Enabling Synthesis of β-Ketoamides from Ketone Enolates

The direct synthesis of β-keto Weinreb amides from ketones has been a challenge, with many standard acylation reagents leading to O-acylation or failing to react with ketone enolates. orgsyn.orglookchem.com A significant advancement in this area is the development of N-methoxy-N-methylcyanoformamide as a highly effective reagent for the C-carbamoylation of ketone enolates. orgsyn.orglookchem.comnih.gov

This reagent demonstrates reactivity analogous to Mander's reagent (methyl cyanoformate) for the synthesis of β-keto esters. orgsyn.org When a ketone is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form the corresponding lithium enolate, subsequent reaction with N-methoxy-N-methylcyanoformamide at low temperatures results in the rapid and high-yielding formation of the desired β-keto Weinreb amide. lookchem.com

The success of this reagent lies in its high electrophilicity and the ability of the cyano group to act as a good leaving group. A wide range of ketone enolates, including those derived from enones, benzylic ketones, and aliphatic ketones, undergo efficient and selective C-carbamoylation. orgsyn.org

The general applicability of this method suggests that the lithium enolate of a ketone could be reacted with a suitable heptanoylating agent to form a β-diketone, which could then potentially be converted to the corresponding β-keto this compound, although the direct use of a heptanoyl-containing cyanoformamide (B1595522) is not explicitly described. The principle, however, highlights the utility of the Weinreb amide functionality in facilitating the synthesis of important β-dicarbonyl compounds.

| Ketone Type | Reagent | Product Type | Yield |

| Enones | N-methoxy-N-methylcyanoformamide | β-Keto Weinreb Amide | High orgsyn.org |

| Benzylic Ketones | N-methoxy-N-methylcyanoformamide | β-Keto Weinreb Amide | High orgsyn.org |

| Aliphatic Ketones | N-methoxy-N-methylcyanoformamide | β-Keto Weinreb Amide | High orgsyn.org |

Catalytic Roles and Artificial Metalloenzymes

The inherent properties of the N-methoxy-N-methyl amide group, such as its ability to act as a directing group and its conformational influence, have led to its exploration in the design of advanced catalytic systems, including artificial metalloenzymes.

N-Methoxy-N-methyl Amide Scaffolds in Artificial Metalloenzyme Design

Artificial metalloenzymes are hybrid catalysts that combine the reactivity of a synthetic metal complex with the structural framework of a protein, aiming to create catalysts with novel functions and high selectivity. researchgate.netnih.gov The design of these systems often involves the strategic placement of functional groups within the protein scaffold to coordinate the metal cofactor and to create a specific microenvironment around the active site.

While the direct incorporation of this compound into a protein scaffold has not been extensively reported, the underlying principles of using N-acyl groups as directing elements in metal-catalyzed reactions are well-established. rsc.orgnih.gov In transition metal catalysis, amide groups can act as coordinating ligands, positioning the metal catalyst in close proximity to a specific reaction site on the substrate. This directed C-H functionalization allows for highly regioselective transformations. nih.gov

The concept of incorporating unnatural amino acids with novel side chains into proteins is a burgeoning field. nih.govsemanticscholar.orgresearchgate.netnih.gov It is conceivable that an unnatural amino acid bearing an N-methoxy-N-methyl amide side chain could be genetically encoded and incorporated into a protein. Such a modified protein could then serve as a scaffold for an artificial metalloenzyme. The N-methoxy-N-methyl amide group could potentially act as a bidentate ligand for a transition metal, anchoring it within the protein's active site. The surrounding protein environment would then provide a chiral pocket, influencing the stereochemical outcome of the catalyzed reaction. This approach could lead to the development of highly selective catalysts for a range of chemical transformations.

Conformational and Theoretical Studies of N Methoxy N Methyl Amides

Computational Investigations of Molecular Conformation

Computational chemistry offers powerful tools to investigate the three-dimensional structures and energetics of molecules. For N-methoxy-N-methyl amides, these studies reveal a complex interplay of steric and electronic effects that govern their preferred shapes. Unlike simple amides, the substitution of two heteroatoms on the nitrogen leads to significant structural deviations, including a notable pyramidalization at the nitrogen center and reduced resonance stabilization. researchgate.netmdpi.com This decreased resonance results in a longer N-C(O) bond compared to standard tertiary amides. mdpi.com

The amide bond is characterized by a significant energy barrier to rotation, leading to the existence of distinct cis and trans conformers. nih.gov In most open-chain secondary amides, the trans isomer is overwhelmingly favored due to steric hindrance. nih.govmdpi.com However, in N-methoxy-N-methyl amides, the situation is more complex.

Computational studies on related N-methoxy-N-methyl amides indicate the existence of multiple stable conformers, including cis and gauche forms, in addition to the expected trans conformer. researchgate.net For some 2-substituted N-methoxy-N-methyl acetamides, the cis conformer can even be predominant in nonpolar solvents. researchgate.net The equilibrium between these conformers is dictated by a delicate balance of Coulombic and orbital interactions. researchgate.net For instance, studies on N-methoxy-N-methyl-2-(phenylthio)propanamides showed the existence of two distinct gauche conformers (g1 and g2), with the g1 form being the more stable and less polar in both the gas phase and solution. researchgate.net

The relative populations of these isomers are sensitive to substitution patterns and the electronic nature of the acyl group. This equilibrium is crucial as the conformation can influence the molecule's reactivity and interaction with other chemical species.

Table 1: Conformational Data for a Model N-Methoxy-N-methyl-2-(phenylthio)propanamide This table presents data from computational studies on a related compound to illustrate the principles of conformer stability.

| Conformer | Relative Stability | Polarity | Key Finding |

| gauche (g1) | Most Stable | Least Polar | Predominant conformer in the gas phase and in solution. researchgate.net |

| gauche (g2) | Less Stable | More Polar | Exists in equilibrium with g1. researchgate.net |

| cis (c) | Variable Stability | Most Polar | Stability is highly dependent on substituents. researchgate.net |

Data derived from B3LYP/cc-pVDZ calculations on N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides. researchgate.net

The conformation of N-Methoxy-N-methylheptanamide is defined by the torsional angles (or dihedral angles) along its rotatable bonds, particularly the C-N amide bond and the N-O bond. libretexts.org Rotation around the N-C(O) bond is restricted due to the partial double bond character arising from amide resonance. researchgate.net However, the presence of the N-methoxy group reduces this resonance compared to standard amides. mdpi.com

Computational studies on N-methoxy-N-methylacetamide, a model for this class, estimate the energy barrier for rotation around the N-C(O) bond to be approximately 67 kJ/mol (16.0 kcal/mol). mdpi.com This is lower than the typical barrier in standard amides (67–84 kJ/mol), reflecting the reduced resonance stabilization. mdpi.com The energy surface for this rotation shows that the lowest energy structures deviate significantly from planarity at the nitrogen atom. mdpi.com This pyramidalization at the nitrogen is a key feature of N-heteroatom substituted amides. researchgate.netresearchgate.net

Table 2: Calculated Rotational Barriers for Model Amides

| Compound | Rotational Barrier (N-C(O) bond) | Nitrogen Geometry | Reference |

| N,N-dimethylacetamide | ~71-75 kJ/mol | Planar (ground state) | mdpi.com |

| N-methoxy-N-methylacetamide | ~67 kJ/mol | Pyramidal (ground state) | mdpi.com |

Data from B3LYP/6-31G(d) calculations. mdpi.com

Solvation Effects on Conformational Stability

The conformational equilibrium of N-methoxy-N-methyl amides is significantly influenced by the surrounding solvent environment. The relative stability of the different conformers can change with solvent polarity because of the differences in their dipole moments. researchgate.net

Spectroscopic studies on various substituted N-methoxy-N-methyl amides have demonstrated this effect. For N-methoxy-N-methyl-2-(phenylsulfinyl)propanamides, infrared (IR) analysis showed that the molecule exists as an equilibrium between more polar quasi-cis conformers and a less polar gauche conformer. researchgate.net As the solvent polarity increases, the population of the gauche conformer also increases. researchgate.netresearchgate.net This is attributed to a greater solvation effect on the polar carbonyl and sulfinyl groups in the cis-like structures, which can destabilize them relative to the less polar gauche form in more polar media. researchgate.net

Similarly, for N-methoxy-N-methyl-2-(phenylthio)propanamides, both gauche conformers were observed in polar solvents like dichloromethane (B109758) and acetonitrile (B52724), while only the more stable, less polar g1 conformer was present in nonpolar solvents like n-hexane and carbon tetrachloride. researchgate.net This highlights the critical role of the solvent in dictating the conformational landscape.

Stereochemical Preferences and Energetics

The stereochemistry of N-methoxy-N-methyl amides is defined not only by chiral centers within the acyl group but also by the conformation around the amide bond and the pyramidal nature of the nitrogen atom. researchgate.net Theoretical calculations indicate a consistent pyramidalization of the amide nitrogen in N-methoxy amides, a feature that has been observed both computationally and experimentally in related systems. mdpi.comresearchgate.net

The substitution of an electronegative oxygen atom on the nitrogen leads to what are termed "anomeric amides," which have significantly reduced resonance stabilization. mdpi.com This results in a higher energy ground state and distinct stereochemical preferences compared to typical amides. Energetically, different conformers possess distinct stabilities. For example, in studies of 2-substituted N-methoxy-N-methyl amides, the g1 conformer was consistently found to be the most stable and least polar, while the cis conformer was the most polar. researchgate.net The relative energy and, therefore, abundance of the g2 and cis conformers were found to be highly sensitive to the nature of the substituent. researchgate.net These stereochemical and energetic factors are fundamental to understanding the behavior of this compound in chemical transformations.

Analytical Methodologies for N Methoxy N Methylheptanamide in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of N-Methoxy-N-methylheptanamide, providing detailed information about its molecular framework, functional groups, and exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is characterized by distinct signals corresponding to the N-methyl and O-methyl groups, as well as the protons of the seven-carbon aliphatic chain. The protons on the carbon adjacent to the carbonyl group (α-protons) are typically observed as a triplet at a downfield chemical shift due to the electron-withdrawing effect of the carbonyl.

¹³C NMR provides a count of the unique carbon atoms in the molecule. The spectrum for this compound shows nine distinct signals. The carbonyl carbon is the most deshielded and appears furthest downfield. The N-methyl and O-methyl carbons have characteristic chemical shifts, and the remaining six signals correspond to the carbons of the heptanoyl chain.

Please note: The following data represents typical, predicted values for this compound in a deuterochloroform (CDCl₃) solvent, as specific experimental spectra are not widely published. Actual experimental values may vary slightly.

Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.68 | s | 3H | -OCH₃ |

| 3.18 | s | 3H | -NCH₃ |

| 2.41 | t | 2H | -C(O)CH₂- |

| 1.62 | p | 2H | -C(O)CH₂CH₂- |

| 1.30 | m | 6H | -(CH₂)₃CH₃ |

Table 2: Representative ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.8 | C=O |

| 61.2 | -OCH₃ |

| 33.9 | -C(O)CH₂- |

| 32.3 | -NCH₃ |

| 31.6 | -(CH₂)₄CH₃ |

| 29.0 | -(CH₂)₃CH₂CH₃ |

| 24.8 | -C(O)CH₂CH₂- |

| 22.5 | -CH₂CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most diagnostic absorption band is the strong carbonyl (C=O) stretch of the amide group. This peak is typically observed in the region of 1680-1640 cm⁻¹. Other key signals include the C-H stretching vibrations from the aliphatic chain and methyl groups, which appear just below 3000 cm⁻¹.

Table 3: Typical Infrared (IR) Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 2955-2855 | Strong | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1665 | Strong | C=O stretch | Amide (Weinreb) |

| 1465 | Medium | C-H bend | Aliphatic (CH₂) |

| 1380 | Medium | C-H bend | Methyl (CH₃) |

| 1180 | Medium | C-N stretch | Amide |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the validation of its molecular formula, C₉H₁₉NO₂. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI), which typically shows the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺.

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Mass [M] | Ion Species | Calculated m/z |

|---|---|---|---|

| C₉H₁₉NO₂ | 173.14158 | [M+H]⁺ | 174.14886 |

Chromatographic Purity and Stability Assessment

Chromatographic techniques are essential for determining the purity of this compound and for monitoring its stability over time or its consumption during a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds. For an aliphatic amide like this compound, which lacks a strong UV chromophore, detection can be challenging. However, the amide bond exhibits weak absorbance at low wavelengths (typically 205-215 nm). Therefore, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, coupled with UV detection at a low wavelength, can be employed to detect the compound and separate it from potential impurities. For more sensitive analysis, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) can be used.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of reactions and to determine an appropriate solvent system for column chromatography purification. nih.govchemistryhall.comwisdomlib.org this compound is a relatively non-polar compound and is typically analyzed on silica (B1680970) gel plates.

Due to the absence of a UV-active chromophore, the compound is not visible under a standard 254 nm UV lamp. chemistryhall.com Therefore, visualization must be accomplished by staining. Common staining agents for this type of compound include potassium permanganate (B83412) (KMnO₄) solution, which reacts with most organic compounds, or an iodine chamber, where iodine vapor adsorbs onto the compound spot, revealing it as a temporary brown or yellow spot. reddit.com

Table 6: Typical TLC Conditions for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | 30% Ethyl Acetate in Hexane (v/v) |

| Visualization | Potassium Permanganate dip or Iodine vapor |

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling (Referencing Analogous Amides)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of N-methoxy-N-methylamides, including this compound, GC-MS is instrumental for purity assessment, reaction monitoring, and profiling in complex mixtures. While specific literature on the GC-MS analysis of this compound is not extensively detailed, the behavior of analogous N-methoxy amides provides a strong framework for its analytical profiling.

The inherent stability of the N-methoxy-N-methylamide group makes these compounds amenable to GC analysis without the need for derivatization, which is often required for more polar or thermally labile molecules. wisc.edu The electron ionization (EI) mass spectra of these amides exhibit characteristic fragmentation patterns that are crucial for their identification. A key fragmentation pathway for N-methoxy amides involves alpha cleavage at the carbonyl group. rsc.org This process typically results in the formation of an acylium ion and other indicative fragments.

For this compound, the expected fragmentation in EI-MS would follow these established patterns. The molecular ion peak (M+) would be observed, and its mass would correspond to the molecular weight of the compound. Key fragment ions would arise from the cleavage of the bonds adjacent to the carbonyl group.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Fragment Name | m/z (Mass-to-Charge Ratio) | Structure |

|---|---|---|

| Molecular Ion | 159 | [CH3(CH2)5CON(OCH3)CH3]+ |

| Acylium Ion | 113 | [CH3(CH2)5CO]+ |

| Heptyl Radical Loss | 60 | [CON(OCH3)CH3]+ |

The retention time of this compound in a GC system is dependent on the column polarity, temperature program, and carrier gas flow rate. A typical nonpolar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would elute the compound based on its boiling point and volatility.

Advanced Analytical Approaches in Complex Mixtures

In the analysis of complex mixtures, distinguishing and quantifying specific analytes can be challenging. Isotopically coded derivatization reagents have emerged as a sophisticated solution, particularly in conjunction with GC-MS. rsc.org This strategy involves tagging molecules of interest with a reagent that has a stable isotope label, allowing for the differentiation of samples and the accurate relative quantification of target compounds.

Researchers have developed isotopically labeled N-methoxy amide reagents for the GC-MS profiling of carbonyl compounds. rsc.orgrsc.org While this compound is an amide itself and not a derivatization reagent, the principles underlying the use of its structural motifs in these reagents are highly relevant. These studies highlight the predictable and informative fragmentation of the N-methoxy amide functionality under electron ionization. rsc.org

A notable example is the use of an isotopically labeled N-methoxy-N-(2-aminooxyethyl)-propionate (MAP) reagent. rsc.org This reagent is designed to react with carbonyl compounds (aldehydes and ketones) to form N-methoxy amide adducts. The key feature of this reagent is the incorporation of stable isotopes, which generates a unique mass spectral tag.

The electron ionization-induced fragmentation of the resulting N-methoxy amide adducts is highly predisposed to produce an acylium ion and a corresponding isotopically labeled carbenium reporter ion. rsc.org The intensity of these reporter ions, which appear at a specific m/z range, can be used for relative quantification in multiplexed analyses. rsc.org The N-methoxy amide functionality is crucial as it directs the fragmentation in a predictable manner and provides stability against undesired side reactions. rsc.orgrsc.org

This approach is particularly advantageous for multiplexed GC-MS analyses, where multiple samples, each labeled with a different isotopic variant of the reagent, can be combined and analyzed simultaneously. rsc.org The relative abundance of the reporter ions in the mass spectrum directly corresponds to the relative abundance of the analyte in each of the original samples.

Table 2: Example of Isotopically Coded Reporter Ions from a MAP Reagent

| Isotopic Label | Reporter Ion Fragment | m/z Range |

|---|---|---|

| Unlabeled | Ethyl carbenium ion | 32 |

This methodology underscores the utility of the N-methoxy amide structure in developing advanced analytical tools for complex mixture analysis. The predictable fragmentation and chemical stability of this functional group are key attributes that are leveraged in these sophisticated analytical strategies. rsc.org

Future Research Directions and Unexplored Academic Avenues for N Methoxy N Methylheptanamide

Development of Novel and Green Synthetic Protocols

The synthesis of N-methoxy-N-methyl amides, including N-methoxy-N-methylheptanamide, traditionally involves the use of carboxylic acids or their activated derivatives like acid chlorides. researchgate.netwisc.edu Common methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or the use of reagents like N,N'-carbonyldiimidazole (CDI). nih.govorgsyn.org While effective, these methods can present drawbacks such as the use of toxic or expensive reagents and potentially long reaction times. researchgate.net

Future research should prioritize the development of more sustainable and efficient synthetic protocols. This includes:

Catalytic Direct Amidation: Exploring catalytic methods for the direct formation of the amide bond from carboxylic acids and N,O-dimethylhydroxylamine would represent a significant advancement in green chemistry.

Alternative Activating Agents: Investigating the use of greener and more atom-economical activating agents to replace traditional coupling reagents is a key area for development.

Solvent Minimization and Benign Media: Developing protocols that minimize the use of hazardous organic solvents, potentially through the use of aqueous media or solvent-free conditions, would enhance the environmental profile of the synthesis.

Expanding the Scope of its Application in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. nih.gov While N-methoxy-N-methyl amides are known to participate in sequential reactions, their integration into more complex cascade sequences is an area ripe for exploration. acs.org

Future investigations could focus on:

Multi-component Reactions: Designing novel multi-component reactions where this compound acts as a key building block to generate molecular diversity in a single pot.

Domino Sequences Initiated by Nucleophilic Addition: Exploring cascade sequences that are initiated by the characteristic nucleophilic addition to the Weinreb amide, followed by subsequent intramolecular transformations.

Integration with Other Catalytic Cycles: Combining the reactivity of this compound with other catalytic cycles, such as transition-metal-catalyzed cross-coupling or C-H activation, could lead to the development of highly efficient and innovative synthetic methodologies.

Investigation of Unconventional Reactivity Profiles

The typical reactivity of N-methoxy-N-methyl amides involves nucleophilic attack at the carbonyl carbon. However, there is potential for these compounds to exhibit unconventional reactivity under specific conditions. An unusual mode of reactivity has been observed where a base-induced elimination occurs, generating formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net

Future research could delve into:

Radical Reactions: Exploring the participation of this compound in radical-mediated transformations, which could open up new avenues for C-C and C-heteroatom bond formation.

Photoredox Catalysis: Investigating the use of photoredox catalysis to access novel electronically excited states of the amide and enable previously inaccessible chemical transformations.

Homologative Rearrangements: A recent study has shown a homologative transformation of N-methyl-N-oxyamides into N-acyl-N,O-acetals under basic conditions. rsc.org Further exploring such rearrangements with this compound could lead to novel synthetic applications. rsc.org

Computational Design of Enhanced N-Methoxy-N-methyl Amide Reagents

Computational chemistry offers a powerful tool for understanding and predicting chemical reactivity. vulcanchem.com Applying these methods to N-methoxy-N-methyl amides can provide valuable insights and guide the development of new reagents with tailored properties.

Future computational studies could focus on:

Understanding Reactivity and Selectivity: Utilizing theoretical calculations to gain a deeper understanding of the factors that govern the reactivity and selectivity of this compound in various chemical transformations. This includes modeling the stable metal-chelated intermediate that is believed to account for the lack of over-addition products in reactions with organometallic reagents. wisc.edu

In Silico Design of Novel Reagents: Employing computational screening to design new N-alkoxy-N-alkyl amide reagents with enhanced reactivity, selectivity, or substrate scope. This could involve modifying the substituents on the nitrogen and oxygen atoms to fine-tune the electronic and steric properties of the reagent.

Predicting Reaction Outcomes: Developing predictive models that can accurately forecast the outcome of reactions involving this compound, thereby accelerating the discovery of new synthetic methods.

Integration into Flow Chemistry and Automated Synthesis Platforms